molecular formula C15H25ClN2O3 B12004086 2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate;hydrochloride

2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate;hydrochloride

Cat. No.: B12004086
M. Wt: 316.82 g/mol
InChI Key: YTYJZAZBYXVREH-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate hydrochloride: is a chemical compound with the following properties:

    Linear Formula: C₁₅H₂₅ClN₂O₃

    Molecular Weight: 316.831 g/mol

Preparation Methods

Synthetic Routes: The synthesis of this compound involves the reaction of 4-ethoxyaniline with 2-(diethylamino)ethyl chloroformate . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired carbamate. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production: While specific industrial production methods are not widely documented, laboratories typically prepare this compound using the synthetic route mentioned above.

Chemical Reactions Analysis

Reactions:

    Nucleophilic Substitution: The initial reaction involves the nucleophilic attack of the amine group on the chloroformate, leading to carbamate formation.

    Salt Formation: The final step involves converting the free base to its hydrochloride salt.

Common Reagents and Conditions:

    4-Ethoxyaniline: Used as the starting material.

    2-(Diethylamino)ethyl chloroformate: Reactant for carbamate formation.

    Hydrochloric Acid: Used to convert the free base to the hydrochloride salt.

Major Products: The major product is 2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate hydrochloride .

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Studied for any pharmacological effects.

    Industry: May have applications in materials science or other industrial processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

Remember that this information is based on available data, and further investigation may reveal additional insights.

Properties

Molecular Formula

C15H25ClN2O3

Molecular Weight

316.82 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)11-12-20-15(18)16-13-7-9-14(10-8-13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,16,18);1H

InChI Key

YTYJZAZBYXVREH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)NC1=CC=C(C=C1)OCC.Cl

Origin of Product

United States

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